

An In-depth Technical Guide to the Physical Properties of Caffeine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cinnamaldehyde diethyl acetal*

Cat. No.: *B151385*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of caffeine, a widely studied methylxanthine alkaloid. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details caffeine's boiling point and solubility, outlines the experimental methodologies for their determination, and illustrates relevant biological pathways and experimental workflows.

Physical and Chemical Properties of Caffeine

Caffeine is a central nervous system stimulant of the methylxanthine class.^[1] It is an odorless, white crystalline powder or silky, needle-like crystals with a bitter taste.^{[2][3]} The chemical formula for caffeine is C₈H₁₀N₄O₂, and its molar mass is 194.19 g/mol.^{[4][5]}

Quantitative Physical Properties

The key physical properties of caffeine are summarized in the table below for easy reference and comparison.

Property	Value	Units	Notes
IUPAC Name	1,3,7-Trimethylpurine-2,6-dione	-	[4]
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂	-	[4] [6]
Molar Mass	194.19	g/mol	[4] [5]
Melting Point	234 - 238	°C	[2] [5] [6]
Boiling Point	178	°C	Sublimes [5] [6]
Density	1.23	g/cm ³	[4] [5]
Solubility in Water	Slightly Soluble	-	[4]
2.17	g/100 mL	at 25 °C [5]	
20.0	g/100 mL	at 80 °C [5]	
66.6	g/100 mL	at 100 °C [5]	
Solubility in Ethanol	Slightly Soluble	-	[2] [6]
Solubility in Chloroform	18.2	g/100 mL	[5]
Solubility in Diethyl Ether	0.2	g/100 mL	[5]
Solubility in Acetone	2	g/100 mL	[5]
Solubility in Benzene	1	g/100 mL	[5]
Solubility in Pyridine	Soluble	-	[5]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and solubility of organic compounds like caffeine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[7\]](#) A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary tube method.

Materials:

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block heater, Thiele tube with heating oil)
- Clamps and stand
- The organic liquid to be tested

Procedure:

- A small amount of the organic liquid is placed into the fusion tube.[\[8\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[\[8\]](#)
- The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.
- The entire assembly is placed in a heating apparatus.
- The apparatus is heated slowly and uniformly.[\[8\]](#)
- As the temperature rises, air trapped in the capillary tube will slowly escape.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[\[8\]](#)

Precautions:

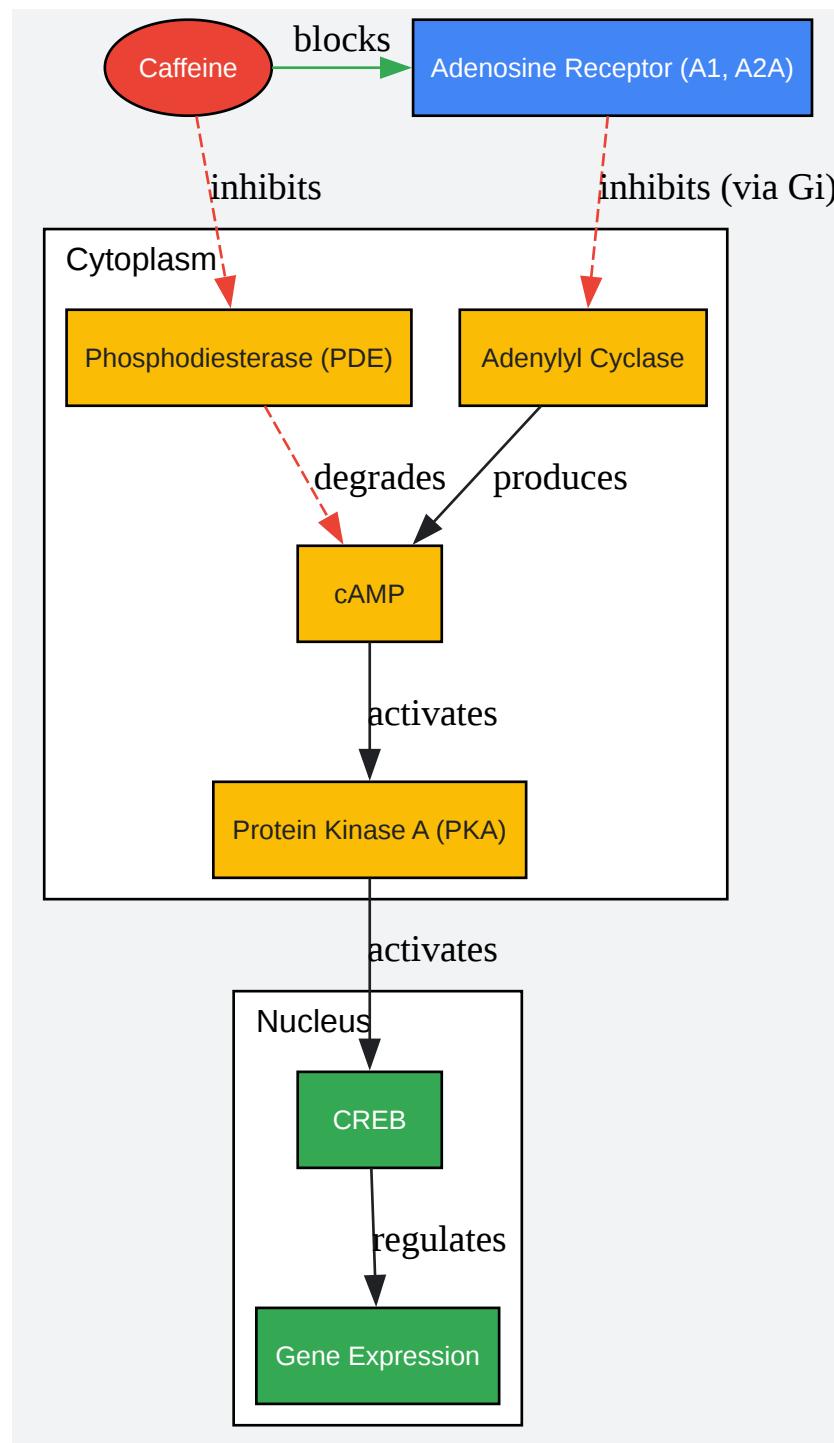
- Ensure the capillary tube is properly sealed at one end.[8][9]
- The heating should be gradual to ensure accurate temperature reading.
- Safety goggles must be worn throughout the experiment.[8]

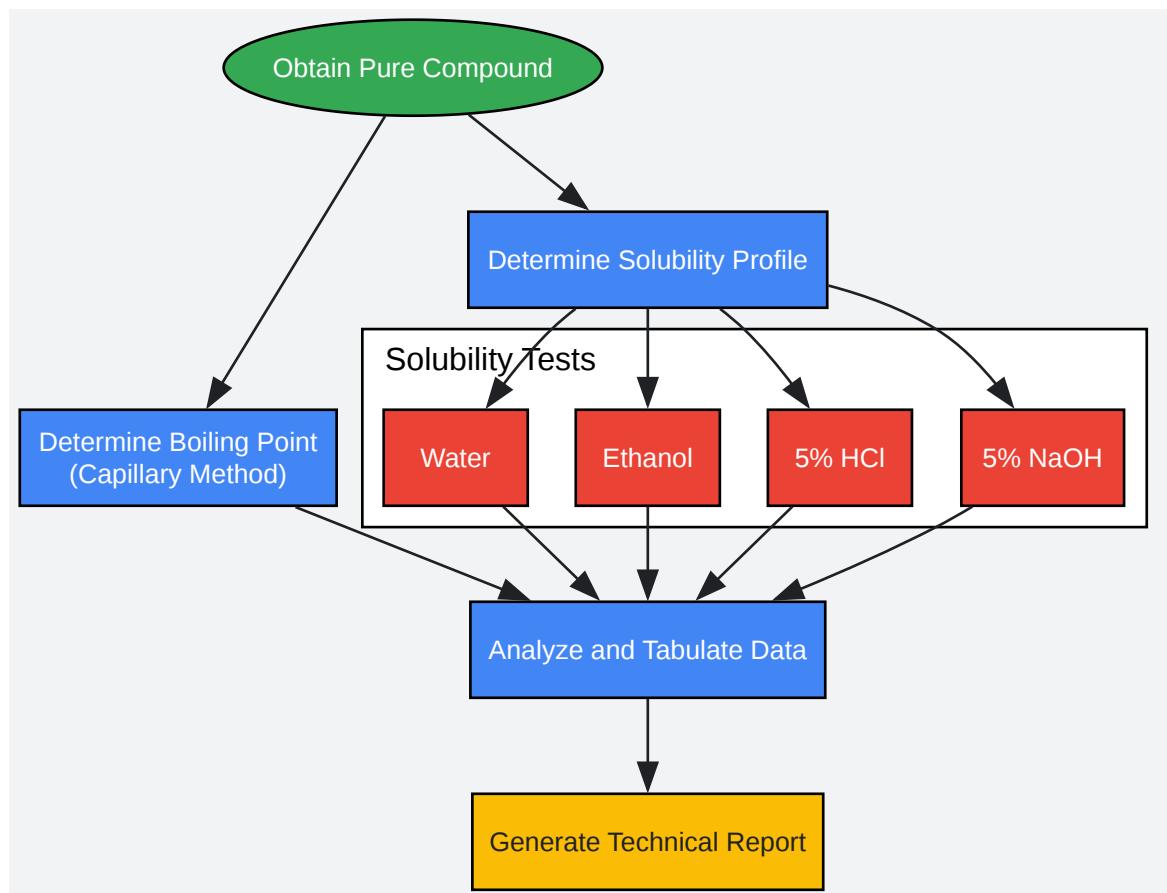
Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[10]

Materials:

- Small test tubes
- Spatula
- Graduated cylinders or pipettes
- Vortex mixer (optional)
- The compound to be tested (solute)
- A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)


Procedure:


- Place a small, measured amount of the solute (e.g., 25 mg) into a clean, dry test tube.[11]
- Add a small volume of the solvent (e.g., 0.75 mL) in portions to the test tube.[11]
- After each addition of the solvent, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[11][12]
- Observe whether the solid dissolves completely. If the compound dissolves, it is classified as soluble in that solvent. If it remains undissolved, it is classified as insoluble.

- For water-soluble compounds, the pH of the solution can be tested with litmus paper to determine if the compound is acidic or basic.[13]
- This procedure is repeated with a variety of solvents to create a solubility profile for the compound.

Visualizations

The following diagrams illustrate a key signaling pathway for caffeine and a general workflow for the experimental determination of physical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]
- 2. Caffeine | 58-08-2 [chemicalbook.com]
- 3. Physical Properties - Caffeine: The Molecule [caffeinethemolecule.weebly.com]
- 4. byjus.com [byjus.com]
- 5. Caffeine - Sciencemadness Wiki [sciencemadness.org]

- 6. 58-08-2 CAS MSDS (Caffeine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Caffeine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151385#physical-properties-including-boiling-point-and-solubility\]](https://www.benchchem.com/product/b151385#physical-properties-including-boiling-point-and-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com